Furfuryl isovalerate

Catalog No.
S1915806
CAS No.
13678-60-9
M.F
C10H14O3
M. Wt
182.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Furfuryl isovalerate

CAS Number

13678-60-9

Product Name

Furfuryl isovalerate

IUPAC Name

furan-2-ylmethyl 3-methylbutanoate

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

InChI

InChI=1S/C10H14O3/c1-8(2)6-10(11)13-7-9-4-3-5-12-9/h3-5,8H,6-7H2,1-2H3

InChI Key

FKGUIBCHHSHJNQ-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)OCC1=CC=CO1

Solubility

insoluble in water; soluble in oils
miscible (in ethanol)

Canonical SMILES

CC(C)CC(=O)OCC1=CC=CO1
  • Flavor Research: Due to its fruity odor and taste, furfuryl isovalerate has been identified as a flavoring agent []. Research in this field focuses on understanding the chemical composition of flavor profiles in various food products and how different components like furfuryl isovalerate contribute to the overall sensory experience [].

Furfuryl isovalerate is an organic compound classified as a fatty acid ester, with the chemical formula C10H14O3C_{10}H_{14}O_{3} and a CAS Registry Number of 13678-60-9. This compound is derived from the esterification of furfuryl alcohol and isovaleric acid. It features a furan ring, which contributes to its unique properties, and is characterized by its fruity aroma, making it of interest in flavoring and fragrance applications. Furfuryl isovalerate is also noted for its potential biological activities, particularly in metabolic processes.

As a flavoring agent, furfuryl isovalerate interacts with olfactory receptors in the nose, triggering specific odor perceptions. The exact mechanism by which this occurs is not fully understood but likely involves the shape and functional groups of the molecule interacting with the receptors [].

Typical of esters. These include:

  • Hydrolysis: The reaction with water can lead to the formation of furfuryl alcohol and isovaleric acid.
  • Transesterification: It can react with other alcohols to form different esters.
  • Oxidation: Under certain conditions, it may undergo oxidation reactions, potentially leading to the formation of carboxylic acids or aldehydes.

These reactions are significant for understanding the reactivity and potential applications of furfuryl isovalerate in synthetic organic chemistry .

Furfuryl isovalerate exhibits various biological activities. It has been implicated in lipid metabolism pathways and may play a role in cellular signaling processes. Studies have shown that compounds like furfuryl isovalerate can influence metabolic pathways related to fatty acid metabolism and lipid peroxidation . Additionally, its presence has been noted in some biochemical pathways, indicating potential effects on health and metabolism.

Furfuryl isovalerate can be synthesized through several methods:

  • Esterification: The most common method involves the direct esterification of furfuryl alcohol with isovaleric acid in the presence of an acid catalyst. This process typically requires heating to facilitate the reaction.
  • Transesterification: This method involves reacting an existing ester with isovaleric alcohol under suitable conditions to yield furfuryl isovalerate.
  • Biocatalysis: Recent advancements have shown that enzymes can be employed to catalyze the formation of esters from alcohols and acids, providing a more environmentally friendly synthesis route .

Furfuryl isovalerate has several applications across different industries:

  • Flavoring Agent: Due to its pleasant aroma, it is used in food flavoring and fragrance formulations.
  • Cosmetics: The compound's scent properties make it suitable for use in perfumes and cosmetic products.
  • Chemical Intermediate: It serves as a precursor for synthesizing other chemical compounds in organic chemistry.

The versatility of furfuryl isovalerate makes it valuable for various commercial applications .

Research on the interactions involving furfuryl isovalerate has highlighted its role in metabolic processes. Studies have indicated that this compound may influence lipid peroxidation and related cellular processes, suggesting potential implications for health . Furthermore, investigations into its interactions with other biochemical compounds could provide insights into its efficacy as a flavoring agent or its biological impact.

Furfuryl isovalerate shares structural similarities with several other compounds, particularly those belonging to the class of fatty acid esters or furan derivatives. Here are some similar compounds:

Compound NameChemical FormulaUnique Features
Furfuryl alcoholC5H6O2C_{5}H_{6}O_{2}A precursor to furfuryl isovalerate; used in resins
Isovaleryl acetateC7H14O2C_{7}H_{14}O_{2}Used as a flavoring agent; has a fruity aroma
FuranC4H4OC_{4}H_{4}OA simple heterocyclic compound; used in synthesis
2-Furoic acidC5H6O3C_{5}H_{6}O_{3}An oxidized derivative; involved in various reactions

Furfuryl isovalerate's uniqueness lies in its specific combination of a furan ring and branched-chain fatty acid component, which contributes to its distinctive sensory properties and potential bioactivity .

XLogP3

2

Density

1.014-1.023

UNII

V7HH8621P6

Other CAS

13678-60-9

Wikipedia

Furfuryl isovalerate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

General Manufacturing Information

Butanoic acid, 3-methyl-, 2-furanylmethyl ester: ACTIVE

Dates

Modify: 2024-04-14

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